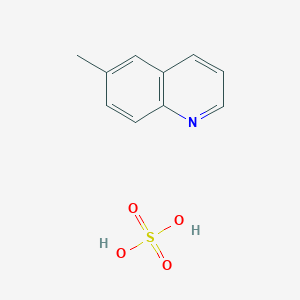

6-Methylquinoline sulfate

Description

Properties

IUPAC Name |

6-methylquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H2O4S/c1-8-4-5-10-9(7-8)3-2-6-11-10;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWMTAGNNSSNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC=C2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716636 | |

| Record name | Sulfuric acid--6-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61255-60-5 | |

| Record name | Sulfuric acid--6-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methylquinoline sulfate typically involves the methylation of quinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methylation can be achieved by introducing a methyl group to the quinoline ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by methylation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using reagents like bromine or chlorine, and nucleophilic substitution using alkyl halides or amines.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives and various substituted quinolines.

Scientific Research Applications

Aquaculture Anesthetic

6-Methylquinoline sulfate is primarily utilized as an anesthetic in aquaculture. It facilitates the safe capture and transport of fish by inducing sedation, which minimizes stress during handling. This application is particularly important in the collection of tropical fish, where stress can lead to mortality.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of methylquinolines, including this compound, exhibit antimicrobial and anticancer properties. These compounds have been studied for their potential therapeutic applications in treating infections and cancerous cells.

Chemical Synthesis Applications

Biodegradation Studies

Studies have shown that 6-methylquinoline can be biodegraded by specific microbial strains such as Pseudomonas putida. This property is essential for environmental remediation efforts, particularly in the degradation of pollutants derived from industrial processes.

Case Study 1: Aquaculture Use

A study conducted on the efficacy of this compound as an anesthetic reported that fish subjected to this compound exhibited reduced stress levels during transport compared to those not treated with the anesthetic. The results indicated a significant decrease in mortality rates among transported fish, highlighting its effectiveness as a humane treatment option.

Case Study 2: Antimicrobial Activity

In laboratory settings, derivatives of 6-methylquinoline were tested against various bacterial strains. The results demonstrated notable antibacterial activity, suggesting that these compounds could be developed into new antimicrobial agents for medical use.

Mechanism of Action

The mechanism of action of 6-methylquinoline sulfate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular functions. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Quinoline derivatives vary based on substituent type and position, which significantly alter their chemical and biological properties:

Thermal and Phase Behavior

Alkyl chain length in quinoline derivatives influences phase transitions, as demonstrated in liquid crystal studies:

Table 1: Transition Temperatures (°C) of 6-Methylquinoline Derivatives

| Compound (Alkyl Chain Length) | Heating Cycle | Cooling Cycle | Mesophase Stability |

|---|---|---|---|

| 2-(4'-Octyloxybiphenyl)-6-methylquinoline | 350°C (SmC) | 300°C (SmC) | High thermal stability |

| 2-(4'-Heptyloxyphenyl)-6-methylquinoline | 140°C (Iso) | 140°C (Iso) | Lower transition temperatures |

The methyl group at C6 enhances mesophase stability compared to unsubstituted quinolines, making these derivatives suitable for liquid crystal displays .

Antiseptic Activity

6-Methylquinoline derivatives exhibit enhanced antiseptic properties compared to unsubstituted analogs:

- Anilquinoline Series: The 6-methyl derivative (Compound 48) showed higher activity than the unsubstituted anil (Compound 47) due to increased molecular mass and preserved "alternate linkage system" .

- Acylamino Derivatives: Acetylamino-substituted 6-methylquinoline (Compound 59) demonstrated potent antiseptic effects, highlighting the role of electron-withdrawing groups .

Genotoxicity and Carcinogenicity

- 6-Methylquinoline: In Vitro: Initial concerns arose from positive Ames tests (Salmonella/E.coli) . In Vivo: Comet assays in rats and MN assays in Muta™ mice ruled out genotoxicity, leading EFSA to approve its use in flavorings .

- 8-Nitroquinoline: Carcinogenicity: Used as a positive control in studies due to established carcinogenic effects .

Comparative Toxicity Data

Environmental Impact and Remediation

- 6-Methylquinoline: Identified in shale gas wastewater at high concentrations; removed effectively (>90%) via electrochemical carbon nanotube (CNT) filters .

- Comparison with Other Quinoline Derivatives: Nitro- and chloro-substituted quinolines exhibit higher environmental persistence, requiring advanced oxidation processes for degradation .

Biological Activity

6-Methylquinoline sulfate is a derivative of 6-methylquinoline, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula combined with a sulfate group (), resulting in a complex structure that influences its biological interactions. The unique methylation pattern at the sixth position of the quinoline ring contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, affecting cellular functions.

- Antimicrobial Activity : Research indicates that 6-methylquinoline derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Antimicrobial Properties

Studies have shown that this compound and its derivatives possess significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : In vitro tests demonstrated that certain concentrations of this compound effectively inhibited the growth of gram-positive and gram-negative bacteria.

- Fungal Activity : Some derivatives have also shown antifungal properties, indicating their potential use in treating fungal infections.

Anticancer Potential

Research indicates that this compound may have anticancer properties:

- Cytotoxicity Studies : In vitro assays have revealed that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : The cytotoxicity is believed to be linked to its ability to induce apoptosis in cancer cells through DNA damage and disruption of cell cycle progression .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

- Acute Toxicity : The oral LD50 in rats has been reported as approximately , indicating moderate toxicity .

- Genotoxicity : Studies have shown that 6-methylquinoline can be mutagenic under certain conditions, particularly in bacterial assays such as the Ames test. However, results vary based on concentration and metabolic activation .

- Irritation Potential : The compound can cause skin irritation upon contact, necessitating caution during handling .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is provided:

| Compound | Antimicrobial Activity | Anticancer Activity | Genotoxicity |

|---|---|---|---|

| 6-Methylquinoline | Moderate | Yes | Yes |

| 2-Methylquinoline | Low | No | No |

| 8-Hydroxyquinoline | High | Moderate | Yes |

This table illustrates that while related compounds may share some biological activities, this compound exhibits a broader spectrum of potential applications.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of , showcasing its effectiveness as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa cells), this compound demonstrated IC50 values ranging from , indicating significant cytotoxic potential.

Q & A

Q. How can meta-analyses reconcile disparities in reported bioactivity data for quinoline derivatives?

- Methodology : Systematically aggregate data using PRISMA guidelines. Stratify studies by assay type (e.g., in vitro vs. in vivo) and apply random-effects models to account for heterogeneity .

- Case Study : EFSA’s FGE.24Rev2 flagged 6-methylquinoline’s unresolved N-oxidation pathways, necessitating subgroup analysis in future reviews .

Methodological Guidelines

- Data Integration : Combine omics datasets (e.g., metabolomics and metagenomics) using tools like MixOmics for R .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .

- Structural Validation : Cross-reference NMR/GC-MS data with predicted spectra in HMDB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.